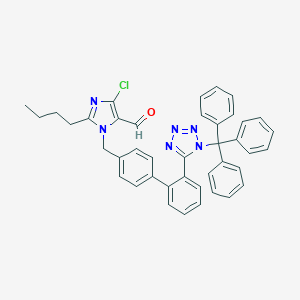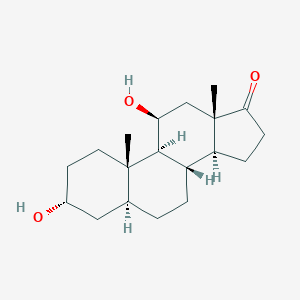
6-Hidroxi-1-tetralona
Descripción general
Descripción
6-Hydroxy-1-tetralone, also known as 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone, is an organic compound with the molecular formula C10H10O2. It is a derivative of tetralone, featuring a hydroxyl group at the sixth position of the tetralone ring.
Aplicaciones Científicas De Investigación
6-Hydroxy-1-tetralone has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
6-Hydroxy-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be involved in the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols . These compounds have been studied for their beta-adrenoceptor activities .
Biochemical Pathways
It is known to participate in the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols , which suggests it may influence pathways related to beta-adrenoceptors.
Result of Action
It is known to be a biochemical reagent used in life science related research , suggesting it may have diverse effects depending on the specific context of its use.
Action Environment
Safety data sheets suggest that it should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation, ingestion, and inhalation .
Análisis Bioquímico
Biochemical Properties
6-Hydroxy-1-tetralone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation process of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . This interaction is crucial for the synthesis of other compounds, such as 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-1-tetralone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Hydroxy-1-tetralone is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 6-Hydroxy-1-tetralone in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 6-Hydroxy-1-tetralone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level .
Metabolic Pathways
6-Hydroxy-1-tetralone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it participates in the demethylation process, leading to the formation of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroxy-1-tetralone can be synthesized through the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone. The demethylation process typically involves the use of reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by hydroxylation at the desired position .
Industrial Production Methods: Industrial production of 6-Hydroxy-1-tetralone often employs continuous-flow synthesis techniques to ensure high yield and purity. The process involves the use of stainless steel coil reactors, where the reaction mixture is pumped at elevated temperatures and pressures to achieve the desired conversion .
Types of Reactions:
Oxidation: 6-Hydroxy-1-tetralone can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (bromine, chlorine), nitric acid
Major Products Formed:
Oxidation: Quinones, oxidized derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Comparación Con Compuestos Similares
- 6-Methoxy-1-tetralone
- 5-Hydroxy-1-tetralone
- 7-Hydroxy-1-tetralone
Comparison: 6-Hydroxy-1-tetralone is unique due to the presence of the hydroxyl group at the sixth position, which significantly influences its chemical reactivity and biological activity. Compared to 6-Methoxy-1-tetralone, the hydroxyl group in 6-Hydroxy-1-tetralone allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets. Similarly, the position of the hydroxyl group differentiates it from 5-Hydroxy-1-tetralone and 7-Hydroxy-1-tetralone, leading to distinct chemical and biological properties .
Propiedades
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQPQKPPGALFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405488 | |
| Record name | 6-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-50-6 | |
| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

![[5-(aminomethyl)furan-3-yl]methanol](/img/structure/B47787.png)

